
Maxadilan
Overview
Description
Maxadilan is a 61-amino acid vasodilator peptide originally isolated from the salivary glands of the sand fly Lutzomyia longipalpis, a vector for leishmaniasis . It features two intramolecular disulfide bonds (Cys1–Cys5 and Cys14–Cys51) and a C-terminal amidation critical for its bioactivity . Recombinant this compound, produced via E. coli expression systems, retains functional equivalence to the native peptide, inducing prolonged erythema in human skin at picogram doses without edema or pain .
This compound selectively activates the pituitary adenylate cyclase-activating polypeptide type I receptor (PAC1R), a G protein-coupled receptor (GPCR) involved in cAMP signaling . Beyond vasodilation, this compound modulates immune responses (e.g., suppressing TNF-α and promoting IL-6) and enhances stem cell viability and differentiation .
Preparation Methods
Maxadilan is synthesized using solid-phase peptide synthesis (SPPS), a highly efficient method for producing peptides. The synthesis involves assembling the peptide chain on a solid resin, followed by cleavage from the resin and purification . The disulfide linkages are formed during the synthesis process, and the peptides are purified using preparative high-performance liquid chromatography (HPLC) with cation exchange and reverse phase columns . The purified peptides are characterized by HPLC, Edman-sequencing, amino acid analysis, and mass spectrometry .
Chemical Reactions Analysis
Maxadilan undergoes various chemical reactions, including oxidation and reduction. The formation of disulfide linkages is a key reaction in its synthesis, involving the oxidation of cysteine residues to form disulfide bonds . Common reagents used in these reactions include oxidizing agents such as iodine or hydrogen peroxide . The major products formed from these reactions are the correctly folded peptide with the desired disulfide linkages .
Scientific Research Applications
Maxadilan has several scientific research applications, particularly in the fields of biology and medicine. It is used as a tool to study receptor biology, specifically the type I receptor of pituitary adenylate cyclase activating polypeptide . This compound has been shown to enhance the viability and neural differentiation potential of human adipose-derived stem cells, making it a valuable compound in regenerative medicine . Additionally, it has been investigated for its protective role in retinal degeneration and its potential use in imaging insulinomas .
Mechanism of Action
Maxadilan exerts its effects by acting as an agonist of the type I receptor of pituitary adenylate cyclase activating polypeptide. This receptor is involved in various physiological processes, including vasodilation and neuroprotection . This compound binds to the receptor with high affinity, leading to the activation of downstream signaling pathways such as the cyclic adenosine monophosphate (cAMP) pathway . This activation results in various cellular responses, including increased cell viability and differentiation .
Comparison with Similar Compounds
Structural and Functional Comparisons with Similar Compounds
Calcitonin Gene-Related Peptide (CGRP)
- Structural Similarity: Limited primary sequence homology, but both share a charged C-terminus. Truncated maxadilan (lacking eight C-terminal residues) exhibits reduced activity, mirroring CGRP’s processed form .
- Functional Overlap : Both induce erythema without edema or itching. However, CGRP causes wheal formation and pain upon injection, unlike this compound .
- Potency : this compound is ~500-fold more potent than CGRP in vasodilation .
PACAP and VIP
- Receptor Specificity: this compound binds PAC1R exclusively, whereas PACAP38 activates PAC1R, VPAC1, and VPAC2 receptors.
- Structural Insights :
- PACAP38 binds deeply into PAC1R’s orthosteric pocket, interacting with residue R199²·⁶⁰. This compound, with a PACAP-dimer-like structure, engages PAC1R’s extracellular domain (ECD) via hydrophobic interactions (e.g., F131ᴱᶜᴰ) .
- Deletion of this compound’s Q25–Q41 loop converts it into a PAC1R antagonist, highlighting structural nuances in activation .
- Downstream Signaling :
Endothelin
- Competitive binding studies suggest this compound may act as an endothelin receptor antagonist .
M65 (PAC1R Antagonist)
- Therapeutic Contrast : In hypercholesterolemic mice, this compound reduces atherosclerotic lesions and TNF-α-driven inflammation, while M65 lacks efficacy .
Vasodilation and Cardiovascular Effects
- Mechanism : this compound increases smooth muscle cAMP levels, inducing endothelium-independent vasodilation (IC₅₀ = 24 nM in rabbit aorta) .
- Clinical Utility : Intradermal this compound serves as a reproducible pharmacodynamic biomarker for PAC1R antagonists in migraine studies (EC₅₀ = 0.0098 ng) .
Stem Cell Modulation
- hADSCs : this compound enhances neural differentiation (upregulating NSE, MAP-2) and viability via Wnt/β-catenin, unaffected by PACAP-targeting inhibitors like H-89 .
- iPS Cells: Promotes proliferation without altering pluripotency (Nanog, OCT4 expression) or karyotype .
Imaging and Oncology
- Insulinoma Targeting: ¹¹¹In-labeled this compound-DTPA shows specific uptake in INS-1 tumors (7.30 ± 1.87%ID/g), enabling SPECT/CT visualization .
Data Tables
Table 1: Comparative Receptor Affinities
Compound | PAC1R | VPAC1/2 | CGRP Receptor | Endothelin Receptor |
---|---|---|---|---|
This compound | + | – | – | Antagonist? |
PACAP38 | + | + | – | – |
VIP | – | + | – | – |
Table 2: Functional Potencies
Compound | Vasodilation EC₅₀ | cAMP EC₅₀ (PAC1R) |
---|---|---|
This compound | 0.0098 ng (human) | 0.62 nM |
PACAP38 | N/A | 0.34 nM |
CGRP | ~5,000× less potent | N/A |
Biological Activity
Maxadilan is a 61-amino acid peptide derived from the salivary glands of the sand fly Lutzomyia longipalpis. It functions primarily as a potent vasodilator and is recognized for its role in modulating immune responses, particularly in the context of Leishmania infections. This article explores the biological activity of this compound, detailing its mechanisms, physiological effects, and implications in disease contexts.
This compound acts as an agonist for the PAC1 receptor, which is a subtype of the vasoactive intestinal peptide (VIP) receptor family. The binding of this compound to PAC1 receptors leads to significant physiological responses, including vasodilation and modulation of immune responses. The peptide's structure includes multiple disulfide bridges that are crucial for its biological activity.
Physiological Effects
- Vasodilation : this compound induces relaxation of vascular smooth muscle, leading to increased blood flow. This effect is particularly pronounced in cutaneous tissues, where it facilitates increased perfusion during inflammation.
- Immunomodulation : The peptide enhances the susceptibility of hosts to Leishmania major by altering the immune response. Specifically, it promotes a Th2 response, which is less effective against intracellular pathogens compared to a Th1 response.
Case Studies and Experimental Evidence
- In Vivo Studies : A study investigating the biodistribution of radiolabeled this compound showed significant accumulation in tumor tissues and the pancreas when administered to BALB/c nude mice. The study reported that this compound-DTPA-111In demonstrated higher tumor uptake compared to its unlabeled counterpart, indicating specific receptor-mediated uptake (7.76 ± 1.37%ID/g vs. 4.82 ± 0.87%ID/g) .
- Immunomodulatory Effects : Another study highlighted that co-injection of this compound with Leishmania major significantly increased parasite burden in infected hosts. This suggests that this compound not only facilitates vasodilation but also plays a critical role in enhancing pathogen survival by modulating host immune responses .
- Cloning and Expression Studies : Research has successfully cloned the gene encoding this compound, allowing for further functional studies and potential therapeutic applications. The expression of this gene in various systems has provided insights into the peptide's production and biological activity .
Table 1: Summary of Biological Activities of this compound
Table 2: Biodistribution Study Results
Time Post Injection | Tumor Uptake (%ID/g) | Pancreatic Uptake (%ID/g) |
---|---|---|
1 hour | 7.76 ± 1.37 | 3.87 ± 0.56 |
2 hours | 5.85 ± 1.17 | 2.71 ± 0.36 |
4 hours | 5.49 ± 0.66 | 2.55 ± 0.07 |
Q & A
Basic Research Questions
Q. What is the molecular mechanism by which Maxadilan selectively activates the PAC1 receptor?
this compound binds to PAC1 receptors without structural homology to endogenous ligands like PACAP. Its specificity is confirmed via competitive binding assays using radiolabeled PACAP27 and functional cAMP accumulation tests in PAC1-expressing CHO cells. Mutational studies reveal that two PACAP-like helical domains and disulfide bonds in this compound are critical for PAC1 binding and activation .
Q. How does this compound prevent apoptosis in induced pluripotent stem (iPS) cells?
this compound (30–100 nM) reduces caspase-3 and caspase-9 activation in iPS cells exposed to UVC-induced apoptosis. Methods include annexin V/PI staining, TUNEL assays, and WST-8 viability tests. It does not alter pluripotency markers (Nanog, OCT4, SOX2) or karyotype stability, validated via RT-qPCR, immunofluorescence, and G-banding analysis .
Q. What experimental models are used to study this compound’s vasodilatory effects?
Isolated rabbit aortic rings and smooth muscle cells are treated with this compound (EC50: 1.9–2.7 nM) to measure cAMP-dependent relaxation via phosphodiesterase inhibitors (e.g., theophylline) and protein kinase A blockers (H-89). Intracellular calcium reduction is quantified using fluorometric assays .
Advanced Research Questions
Q. How do structural studies explain this compound’s PAC1 agonism despite lacking sequence homology to PACAP?
Cryo-EM (3.6 Å resolution) of the this compound-PAC1 complex reveals that this compound’s two α-helices mimic PACAP’s tertiary structure, enabling receptor interaction. Mutagenesis (e.g., Phe34Ala substitution) disrupts binding, highlighting critical residues for PAC1 activation .
Q. Why do studies report conflicting cardiovascular responses to this compound?
In guinea pig isolated hearts, this compound causes minor bradycardia via PAC1 on cholinergic neurons, while intrathecal administration in rats increases MAP and HR through sympathetic activation. Contradictions arise from species-specific PAC1/VPAC receptor distribution and neuronal vs. systemic delivery routes .
Q. What methodologies validate this compound as a pharmacodynamic biomarker for PAC1 antagonists?
Intradermal this compound (0.001–10 ng) induces dose-dependent dermal blood flow (DBF) in humans, measured via laser Doppler imaging (LDI). EC50 is 0.0098 ng, with reproducibility assessed by intraclass correlation coefficients (ICC >0.6 at 0.9 ng). Sample sizes of ≥11 subjects provide 80% power to detect 30% DBF changes .
Q. How does this compound enhance neural differentiation in human adipose-derived stem cells (hADSCs)?
this compound (100 nM) synergizes with cytokines (e.g., BDNF, GDNF) to upregulate neuronal markers (β-III-tubulin, MAP2) via PAC1-mediated cAMP/PKA signaling. Structural modeling (SWISS-MODEL) confirms its PACAP-like dimeric configuration, critical for neurogenic potency .
Q. What protocols ensure this compound’s stability and activity in long-term cell culture studies?
this compound is reconstituted in PBS (pH 7.4) with 0.1% BSA to prevent adsorption. Stability tests (HPLC, mass spectrometry) confirm integrity over 72 hours at 4°C. Dose-response curves (0.1–100 nM) in iPS cultures validate anti-apoptotic efficacy without pluripotency loss .
Q. Data Contradiction Analysis
Q. How to reconcile this compound’s dual roles in neuronal excitation (cardiac) vs. apoptosis suppression (iPS cells)?
Tissue-specific PAC1 receptor coupling explains divergent outcomes: in neurons, PAC1 activates excitatory Gq pathways, while in iPS cells, it triggers anti-apoptotic cAMP/PKA cascades. Context-dependent signaling is confirmed via siRNA knockdown and pathway inhibitors (e.g., H-89) .
Q. Methodological Best Practices
- Binding Assays: Use CHO cells stably transfected with PAC1/VPAC receptors to avoid cross-reactivity. Include M65 (Maxadilan25–41) as a PAC1-specific antagonist control .
- Apoptosis Quantification: Combine annexin V/PI flow cytometry with caspase activity assays for robust detection. Normalize to untreated controls to account for basal apoptosis .
- Structural Analysis: Pair Cryo-EM with molecular dynamics simulations to map this compound-PAC1 interaction hotspots .
Properties
IUPAC Name |
(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(1aS,3S,4aS,6S,7aS,9S,10aS,12S,15S,16aS,18S,21S,24S,27S,30S,33S,36S,39S,42S,45S,48S,51S,54S,57S,60S,63S,66S,69S,72S,75S,78S,81S,84S,87R,92R,95S,98S)-87-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(4R,7S,10S,13S,16R)-16-amino-13-(carboxymethyl)-7-[(1R)-1-hydroxyethyl]-10-methyl-6,9,12,15-tetraoxo-1,2-dithia-5,8,11,14-tetrazacycloheptadecane-4-carbonyl]amino]-5-oxopentanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]-81,98-bis(4-aminobutyl)-10a,63-bis(2-amino-2-oxoethyl)-6,42,54,78,84-pentakis(3-amino-3-oxopropyl)-1a,27-dibenzyl-95-(2-carboxyethyl)-15-(carboxymethyl)-12,24,30,36,39,51-hexakis[(1R)-1-hydroxyethyl]-7a,9,21,48,66-pentakis(hydroxymethyl)-69,72-bis(1H-imidazol-5-ylmethyl)-33,75-dimethyl-3,57-bis(2-methylpropyl)-18-(2-methylsulfanylethyl)-a,2,3a,5,6a,8,9a,11,12a,14,15a,17,20,23,26,29,32,35,38,41,44,47,50,53,56,59,62,65,68,71,74,77,80,83,86,94,97-heptatriacontaoxo-4a,45,60-tri(propan-2-yl)-89,90-dithia-1,2a,4,5a,7,8a,10,11a,13,14a,16,19,22,25,28,31,34,37,40,43,46,49,52,55,58,61,64,67,70,73,76,79,82,85,93,96,99-heptatriacontazabicyclo[114.3.0]nonadecahectane-92-carbonyl]amino]-4-methylsulfanylbutanoyl]amino]-6-aminohexanoyl]amino]-5-amino-5-oxopentanoyl]amino]-6-aminohexanoyl]amino]-6-aminohexanoyl]amino]-6-aminohexanoyl]amino]-5-[[(2S)-1-[[(2S)-6-amino-1-[[(1S)-1-carboxyethyl]amino]-1-oxohexan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-5-oxopentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C291H465N85O95S6/c1-27-141(12)223(368-232(412)143(14)319-236(416)161(66-40-48-96-292)324-245(425)169(74-56-104-314-291(310)311)332-259(439)183(111-155-60-34-29-35-61-155)346-248(428)173(79-88-207(304)392)340-276(456)202-133-475-474-130-160(300)235(415)345-190(118-216(403)404)256(436)320-144(15)233(413)370-226(149(20)384)287(467)364-202)281(461)355-192(120-218(407)408)264(444)351-191(119-217(405)406)265(445)363-201-132-477-476-131-200(275(455)342-179(94-106-472-25)252(432)329-167(72-46-54-102-298)242(422)334-171(77-86-205(302)390)246(426)327-164(69-43-51-99-295)240(420)325-163(68-42-50-98-294)239(419)326-165(70-44-52-100-296)243(423)335-177(83-92-214(399)400)249(429)347-182(110-154-58-32-28-33-59-154)258(438)330-162(67-41-49-97-293)237(417)322-146(17)290(470)471)362-251(431)178(84-93-215(401)402)336-244(424)168(73-47-55-103-299)331-260(440)184(112-156-62-36-30-37-63-156)353-280(460)222(140(10)11)367-272(452)198(128-380)358-263(443)188(116-211(308)396)323-213(398)124-315-277(457)203-75-57-105-376(203)289(469)194(109-137(4)5)356-250(430)174(80-89-208(305)393)338-269(449)196(126-378)359-286(466)229(152(23)387)374-268(448)193(121-219(409)410)350-253(433)180(95-107-473-26)341-270(450)197(127-379)360-285(465)228(151(22)386)373-266(446)185(113-157-64-38-31-39-65-157)354-283(463)225(148(19)383)369-234(414)145(16)321-282(462)224(147(18)382)375-288(468)230(153(24)388)372-255(435)176(82-91-210(307)395)343-278(458)220(138(6)7)366-273(453)199(129-381)361-284(464)227(150(21)385)371-254(434)175(81-90-209(306)394)337-257(437)181(108-136(2)3)352-279(459)221(139(8)9)365-267(447)189(117-212(309)397)349-271(451)195(125-377)357-262(442)187(115-159-123-313-135-317-159)348-261(441)186(114-158-122-312-134-316-158)344-231(411)142(13)318-238(418)170(76-85-204(301)389)333-241(421)166(71-45-53-101-297)328-247(427)172(339-274(201)454)78-87-206(303)391/h28-39,58-65,122-123,134-153,160-203,220-230,377-388H,27,40-57,66-121,124-133,292-300H2,1-26H3,(H2,301,389)(H2,302,390)(H2,303,391)(H2,304,392)(H2,305,393)(H2,306,394)(H2,307,395)(H2,308,396)(H2,309,397)(H,312,316)(H,313,317)(H,315,457)(H,318,418)(H,319,416)(H,320,436)(H,321,462)(H,322,417)(H,323,398)(H,324,425)(H,325,420)(H,326,419)(H,327,426)(H,328,427)(H,329,432)(H,330,438)(H,331,440)(H,332,439)(H,333,421)(H,334,422)(H,335,423)(H,336,424)(H,337,437)(H,338,449)(H,339,454)(H,340,456)(H,341,450)(H,342,455)(H,343,458)(H,344,411)(H,345,415)(H,346,428)(H,347,429)(H,348,441)(H,349,451)(H,350,433)(H,351,444)(H,352,459)(H,353,460)(H,354,463)(H,355,461)(H,356,430)(H,357,442)(H,358,443)(H,359,466)(H,360,465)(H,361,464)(H,362,431)(H,363,445)(H,364,467)(H,365,447)(H,366,453)(H,367,452)(H,368,412)(H,369,414)(H,370,413)(H,371,434)(H,372,435)(H,373,446)(H,374,448)(H,375,468)(H,399,400)(H,401,402)(H,403,404)(H,405,406)(H,407,408)(H,409,410)(H,470,471)(H4,310,311,314)/t141-,142-,143-,144-,145-,146-,147+,148+,149+,150+,151+,152+,153+,160-,161-,162-,163-,164-,165-,166-,167-,168-,169-,170-,171-,172-,173-,174-,175-,176-,177-,178-,179-,180-,181-,182-,183-,184-,185-,186-,187-,188-,189-,190-,191-,192-,193-,194-,195-,196-,197-,198-,199-,200-,201-,202-,203-,220-,221-,222-,223-,224-,225-,226-,227-,228-,229-,230-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCXLBYNBTBNDQZ-KFHPIRAKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC1CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)CNC(=O)C2CCCN2C(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CCC(=O)N)CCCCN)CCC(=O)N)C)CC3=CN=CN3)CC4=CN=CN4)CO)CC(=O)N)C(C)C)CC(C)C)CCC(=O)N)C(C)O)CO)C(C)C)CCC(=O)N)C(C)O)C(C)O)C)C(C)O)CC5=CC=CC=C5)C(C)O)CO)CCSC)CC(=O)O)C(C)O)CO)CCC(=O)N)CC(C)C)CC(=O)N)CO)C(C)C)CC6=CC=CC=C6)CCCCN)CCC(=O)O)C(=O)NC(CCSC)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)NC(CC7=CC=CC=C7)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)O)NC(=O)C(C)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC8=CC=CC=C8)NC(=O)C(CCC(=O)N)NC(=O)C9CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N9)C(C)O)C)CC(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@H]1CSSC[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)CNC(=O)[C@@H]2CCCN2C(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC1=O)CCC(=O)N)CCCCN)CCC(=O)N)C)CC3=CN=CN3)CC4=CN=CN4)CO)CC(=O)N)C(C)C)CC(C)C)CCC(=O)N)[C@@H](C)O)CO)C(C)C)CCC(=O)N)[C@@H](C)O)[C@@H](C)O)C)[C@@H](C)O)CC5=CC=CC=C5)[C@@H](C)O)CO)CCSC)CC(=O)O)[C@@H](C)O)CO)CCC(=O)N)CC(C)C)CC(=O)N)CO)C(C)C)CC6=CC=CC=C6)CCCCN)CCC(=O)O)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC7=CC=CC=C7)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC8=CC=CC=C8)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]9CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N9)[C@@H](C)O)C)CC(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C291H465N85O95S6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
6867 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
135374-80-0 | |
Record name | maxadilan protein, insect | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135374800 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
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